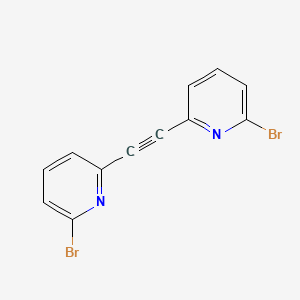
2,2'-(Ethyne-1,2-diyl)bis(6-bromopyridine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(6-bromo-2-pyridinyl)ethyne is an organic compound featuring two brominated pyridine rings connected by an ethyne (acetylene) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(6-bromo-2-pyridinyl)ethyne can be synthesized through a series of reactions involving bromination and coupling reactions. One common method involves the bromination of 2-pyridylacetylene followed by a coupling reaction using a palladium catalyst. The reaction conditions typically include:
Bromination: Using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Coupling Reaction: Employing a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for 1,2-Bis(6-bromo-2-pyridinyl)ethyne are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in large-scale operations.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(6-bromo-2-pyridinyl)ethyne undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The ethyne linkage allows for further coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like THF or toluene.
Major Products Formed
Substitution Products: Compounds with various functional groups replacing the bromine atoms.
Coupling Products: Larger, more complex molecules formed through the coupling of 1,2-Bis(6-bromo-2-pyridinyl)ethyne with other aromatic or aliphatic compounds.
Scientific Research Applications
1,2-Bis(6-bromo-2-pyridinyl)ethyne has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,2-Bis(6-bromo-2-pyridinyl)ethyne depends on the specific reactions it undergoes. In coupling reactions, the ethyne linkage facilitates the formation of new carbon-carbon bonds through palladium-catalyzed processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2-pyridyl)ethylene: Similar structure but without bromine atoms.
1,2-Di(4-pyridyl)ethylene: Another related compound with pyridine rings in different positions.
Uniqueness
1,2-Bis(6-bromo-2-pyridinyl)ethyne is unique due to the presence of bromine atoms, which enhance its reactivity and allow for a wider range of chemical modifications. This makes it a versatile building block in organic synthesis and materials science .
Properties
CAS No. |
76361-97-2 |
|---|---|
Molecular Formula |
C12H6Br2N2 |
Molecular Weight |
338.00 g/mol |
IUPAC Name |
2-bromo-6-[2-(6-bromopyridin-2-yl)ethynyl]pyridine |
InChI |
InChI=1S/C12H6Br2N2/c13-11-5-1-3-9(15-11)7-8-10-4-2-6-12(14)16-10/h1-6H |
InChI Key |
POUIWAKGXDYISG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C#CC2=NC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]-](/img/structure/B14432425.png)
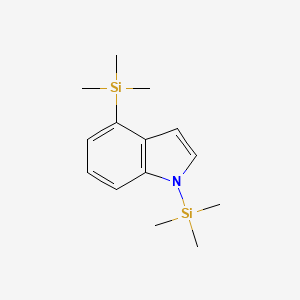

![1-[(5-Methylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14432442.png)
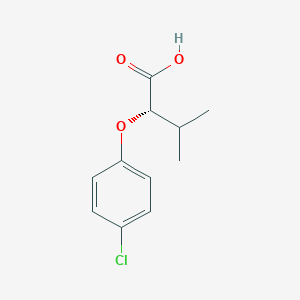
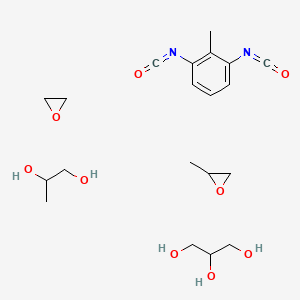

![6-[2-(2,6-Dimethylphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14432459.png)

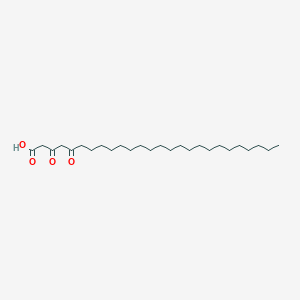
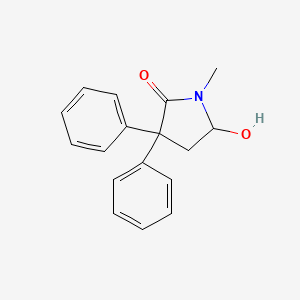
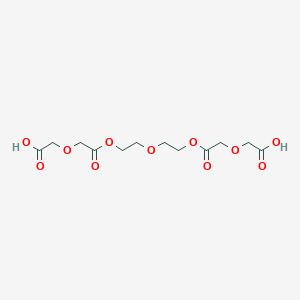
phosphane](/img/structure/B14432490.png)
